EFdA-TP tetraammonium mechanism of action
EFdA-TP tetraammonium mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of EFdA-TP Tetraammonium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir or MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs that lack a 3'-hydroxyl group, EFdA retains this moiety, yet demonstrates unparalleled anti-HIV-1 activity. Its active form, EFdA-5'-triphosphate (EFdA-TP), is a highly efficient substrate for HIV-1 reverse transcriptase (RT) and inhibits its function through multiple, complex mechanisms. This versatility may explain the high barrier to the development of viral resistance.[1] This document provides a detailed overview of the core mechanisms of EFdA-TP, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes its molecular interactions and pathways.
Core Mechanism of Action: A Multi-Pronged Inhibition Strategy
EFdA-TP's primary distinction lies in its multifaceted approach to inhibiting HIV-1 RT, setting it apart from traditional NRTIs that act solely as obligate chain terminators.[2] The core of its action involves not just terminating DNA synthesis but fundamentally disrupting the translocation process of the reverse transcriptase enzyme.
Translocation-Defective Inhibition
The principal mechanism of action is as a translocation-defective RT inhibitor (TDRTI) , also referred to as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][3] After HIV-1 RT incorporates EFdA monophosphate (EFdA-MP) into the nascent viral DNA, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket within the RT enzyme, defined by residues such as Ala-114, Tyr-115, and Met-184.[3][4] This interaction creates a steric hindrance that physically blocks the enzyme from translocating—or moving—to the next position on the template strand.[3][5] This stalling of the enzyme effectively terminates further DNA synthesis, making EFdA-MP a de facto immediate chain terminator despite possessing a 3'-OH group.[2][3]
Immediate vs. Delayed Chain Termination
The inhibitory effect of EFdA-TP is highly dependent on the local nucleic acid template sequence.[6] This leads to two distinct inhibitory outcomes:
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Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so profound that DNA synthesis is halted immediately after the incorporation of EFdA-MP.[6][7]
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Delayed Chain Termination (DCT): In other sequences, the enzyme can incorporate one additional nucleotide after EFdA-MP before synthesis is permanently halted.[6][7] In these cases, the 4'-ethynyl group clashes with the "primer grip" region of RT, leading to the dissociation of the primer and cessation of synthesis.[2]
This sequence-dependent versatility adds a layer of complexity and robustness to its antiviral activity.[1]
Efficient Incorporation and Misincorporation
Pre-steady-state kinetic studies have revealed that HIV-1 RT incorporates EFdA-TP with a higher efficiency than the natural substrate, dATP.[3][8] This preferential uptake ensures its potent antiviral effect even at low intracellular concentrations. Furthermore, RT can efficiently misincorporate EFdA-MP against the wrong template base (e.g., G, A, or C).[6] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, creating a dead-end complex that irreversibly halts reverse transcription.[6]
Quantitative Analysis
The potency and unique mechanism of EFdA-TP are substantiated by extensive quantitative data from biochemical and cellular assays.
Table 1: Kinetic Parameters of EFdA-TP Incorporation by HIV-1 RT
This table summarizes the pre-steady-state kinetic parameters for the incorporation of EFdA-TP compared to the natural nucleotide dATP. The efficiency of incorporation is calculated as kpol/Kd or kcat/Km.
| Parameter | EFdA-TP | dATP | Fold Difference (EFdA-TP vs dATP) | Reference |
| kpol (s⁻¹) | Value not specified | Value not specified | - | [8] |
| Kd (µM) | Value not specified | Value not specified | - | [8] |
| Incorporation Efficiency | Not specified | Not specified | >2-fold higher for EFdA-TP | [8] |
| Comparative Efficiency | - | - | 1.6 to 3.2-fold higher for EFdA-TP | [9] |
Note: Specific values for kpol (maximal rate of polymerization) and Kd (dissociation constant) can vary based on experimental conditions and the specific template-primer used.
Table 2: Antiviral Potency and Cytotoxicity
This table presents the 50% effective concentration (EC50) of EFdA against various HIV-1 strains and its 50% cytotoxic concentration (CC50), highlighting its high selectivity index.
| Assay Type | Cell Line/Virus Strain | EC50 | CC50 | Selectivity Index (CC50/EC50) | Reference |
| Antiviral Activity | HIV-1JR-CSF in PBMCs | 0.25 nM | >46 µM | 184,000 | [10] |
| Antiviral Activity | HIV-1IIIb in MT4 cells | 73 pM | >10 µM | >136,986 | [2] |
| Antiviral Activity | Wild-Type HIV-1 | As low as 50 pM | - | - | [11] |
| Antiviral Activity | Treatment-Naive Chimeric Viruses | 1.4 nM (median) | - | - | [9] |
| Cytotoxicity | CaSki cells (72h) | - | 41.11 ± 8.78 µg/ml | >1 x 10³ | [12] |
Table 3: Intracellular Pharmacokinetics
The prolonged intracellular half-life of the active EFdA-TP metabolite is a key factor in its sustained antiviral activity, allowing for the possibility of long-acting formulations.
| Parameter | Cell Type | Value | Reference |
| Intracellular Half-life (EFdA-TP) | Rhesus Macaque PBMCs | >72 hours | [10] |
| Intracellular Concentration (10 mg dose) | Human PBMCs | 0.983 pmol/10⁶ cells | [2] |
| Intracellular Concentration (0.5 mg dose) | Human PBMCs | 0.116 pmol/10⁶ cells | [2] |
Key Experimental Protocols
The elucidation of EFdA-TP's mechanism relied on several key biochemical and biophysical techniques.
Pre-Steady-State Kinetic Analysis
This method is used to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.
-
Objective: To measure the rate of polymerization (kpol) and the dissociation constant (Kd) for EFdA-TP and dATP.
-
Methodology:
-
A solution containing HIV-1 RT (e.g., 50 nM) and a specific DNA template/primer (T/P) substrate (e.g., 50 nM) is prepared in a reaction buffer.
-
This enzyme-substrate complex is rapidly mixed with a solution containing MgCl₂ and varying concentrations of either EFdA-TP or dATP (e.g., 1–50 µM) using a rapid quench-flow instrument.
-
The reaction is allowed to proceed for very short time intervals (e.g., 0.005 to 2 seconds).
-
The reaction is abruptly stopped (quenched) by adding a solution of 150 mM EDTA.
-
The reaction products (extended primers) are separated by denaturing polyacrylamide gel electrophoresis and quantified.
-
The observed rates at each nucleotide concentration are fitted to a hyperbolic equation to determine the kpol and Kd.[6]
-
Primer Extension Assays
These assays are used to visualize the termination of DNA synthesis at specific points.
-
Objective: To determine if EFdA-TP acts as an immediate or delayed chain terminator and to assess its sequence dependency.
-
Methodology:
-
A labeled DNA primer is annealed to a DNA or RNA template.
-
The template/primer substrate is incubated with HIV-1 RT.
-
A mixture of all four dNTPs (at a concentration like 1 µM) and increasing concentrations of EFdA-TP (e.g., 0–1000 nM) are added to initiate DNA synthesis.[5]
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes).[5]
-
The reaction is stopped, and the DNA products are denatured and resolved on a sequencing gel.
-
The positions where DNA synthesis is halted correspond to the sites of EFdA-MP incorporation, which are visualized by autoradiography or fluorescence imaging.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics between the nucleotide triphosphate and the RT-DNA complex.
-
Objective: To determine the association (kₐ) and dissociation (kd) rate constants for EFdA-TP binding to HIV-1 RT.
-
Methodology:
-
HIV-1 RT is covalently cross-linked to a DNA template/primer substrate.
-
This complex is immobilized on the surface of an SPR sensor chip.
-
Solutions containing various concentrations of EFdA-TP are flowed over the chip surface.
-
The binding and dissociation of EFdA-TP to the RT-DNA complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed using a suitable binding model (e.g., a two-state reaction protocol) to calculate the kinetic constants (kₐ, kd) and the equilibrium dissociation constant (Kd).[6]
-
Signaling Pathways and Experimental Workflows
dot
Caption: Overall mechanism of EFdA-TP action.
dot
Caption: Experimental workflow for pre-steady-state kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Investigation of Resistance to Islatravir Conferred by Mutations in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]
- 11. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
